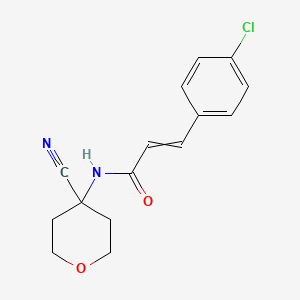
3-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C15H15ClN2O2 and its molecular weight is 290.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)prop-2-enamide, also known by its CAS number 1376439-92-7, is a synthetic compound with potential biological activities. Its structure includes a chlorophenyl group and a cyanooxane moiety, which are significant in influencing its biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C15H15ClN2O2
- Molecular Weight : 290.75 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, primarily through the modulation of apoptotic pathways and inhibition of specific protein interactions.
- Apoptosis Induction : Studies have shown that certain derivatives can inhibit anti-apoptotic Bcl-2 proteins, promoting apoptosis in cancer cells. This suggests a potential role in cancer therapy by selectively inducing cell death in malignant cells while sparing normal cells .
- Enzyme Inhibition : The compound may interact with various enzymes involved in metabolic pathways, potentially leading to altered cellular responses. For instance, its structural similarities to known enzyme inhibitors suggest it could modulate pathways related to cell proliferation and survival.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies, highlighting its potential applications in pharmacology.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
- Enzyme Interaction Analysis : Further research indicated that this compound could inhibit specific kinases involved in cancer progression. This was assessed through enzyme assays where the compound demonstrated competitive inhibition, suggesting its potential as a lead compound for developing kinase inhibitors .
- Inflammatory Response Modulation : Another investigation highlighted the compound's ability to modulate inflammatory responses in cellular models. It was found to reduce the expression of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases .
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-13-4-1-12(2-5-13)3-6-14(19)18-15(11-17)7-9-20-10-8-15/h1-6H,7-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDURTHOOGVCMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














